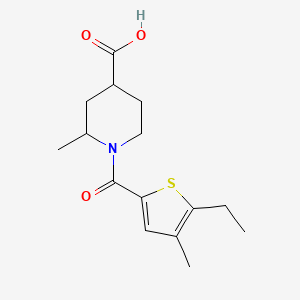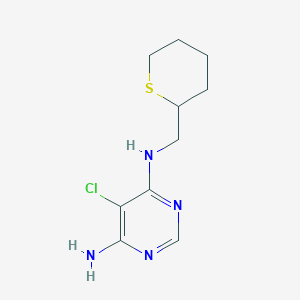
5-chloro-4-N-cyclohex-3-en-1-ylpyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-cyclohex-3-en-1-ylpyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as CC-115, and it has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
CC-115 inhibits the activity of mTORC1 and DNA-PK by binding to their respective catalytic domains. mTORC1 is a protein complex that regulates cell growth and metabolism, and its dysregulation is implicated in various diseases, including cancer. DNA-PK is a protein kinase that is involved in DNA repair and is required for the survival of cancer cells. By inhibiting these enzymes, CC-115 can induce cell death and suppress tumor growth.
Biochemical and Physiological Effects:
CC-115 has been shown to have a broad spectrum of biochemical and physiological effects. It can induce cell death in various cancer cell lines, including breast, lung, and colon cancer. Moreover, CC-115 can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the differentiation of regulatory T cells. These effects suggest that CC-115 has potential therapeutic applications in cancer and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1 and DNA-PK, and it has been extensively characterized in vitro and in vivo. Moreover, CC-115 has good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, CC-115 has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are not fully understood. Moreover, CC-115 has not been tested in clinical trials, and its efficacy in humans is not known.
Direcciones Futuras
There are several future directions for CC-115 research. First, further studies are needed to elucidate the long-term toxicity and safety profile of CC-115. Second, preclinical studies are needed to evaluate the efficacy of CC-115 in animal models of cancer and autoimmune disorders. Third, clinical trials are needed to evaluate the safety and efficacy of CC-115 in humans. Fourth, the potential synergistic effects of CC-115 with other anticancer agents should be investigated. Fifth, the mechanism of action of CC-115 in modulating the immune system should be further elucidated. Sixth, the potential use of CC-115 as a diagnostic tool for cancer and autoimmune disorders should be explored. In conclusion, CC-115 is a promising compound with potential therapeutic applications in cancer and autoimmune disorders. Further research is needed to fully characterize its pharmacological properties and clinical efficacy.
Métodos De Síntesis
The synthesis of CC-115 involves the reaction of 5-chloro-4-cyanopyrimidine with cyclohex-3-en-1-amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by column chromatography. The yield of CC-115 is reported to be around 60%, and the purity is above 99%.
Aplicaciones Científicas De Investigación
CC-115 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of two key enzymes, mTORC1 and DNA-PK, which are involved in cell growth, proliferation, and survival. By inhibiting these enzymes, CC-115 can induce cell death and suppress tumor growth. Moreover, CC-115 has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Propiedades
IUPAC Name |
5-chloro-4-N-cyclohex-3-en-1-ylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c11-8-9(12)13-6-14-10(8)15-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGCNOJHIYGMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-cyclohex-3-en-1-ylpyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)



![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)

![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)
